(3-Glycidoxypropyl)pentamethyldisiloxane
Overview
Description
The compound "(3-Glycidoxypropyl)pentamethyldisiloxane" is a type of organosilicon compound that is used in various chemical reactions and material synthesis. It is a derivative of siloxane, which is characterized by its silicon-oxygen backbone, and it is modified with glycidoxypropyl groups that provide reactive sites for further chemical modifications.
Synthesis Analysis
The synthesis of related compounds involves the platinum-catalyzed hydrosilylation of dihydridosiloxanes with allyl glycidyl ether to produce bis(glycidyloxypropyl)pentasiloxanes . These compounds can then be further reacted with other chemicals, such as piperazine, to form high molecular weight copolymers . Another synthesis route involves the reaction of 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds under various conditions to obtain novel organofunctional disiloxanes .
Molecular Structure Analysis
The molecular structure of these siloxane derivatives is characterized using various spectroscopic techniques. NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) are commonly used to determine the structure of the synthesized bis(glycidyloxypropyl)pentasiloxanes and their copolymers . Additionally, vibrational spectroscopy (Raman and IR) supported by density functional theory (DFT) calculations has been used to analyze the structure of 3-glycidoxypropyltrimethoxysilane polymers, revealing characteristic vibrational bands of the polymer structure and suggesting a ladder-type structure .
Chemical Reactions Analysis
The glycidoxypropyl groups in these siloxanes are reactive and can undergo various chemical reactions. For instance, the sol-gel process can be used to prepare polymers with inorganic Si-O-Si bonds from 3-glycidoxypropyltrimethoxysilane . The highly basic conditions in aqueous solutions can lead to fast hydrolysis and condensation, forming open hybrid silica cages, while also slowing down the opening of the epoxies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the films prepared from these siloxane derivatives vary widely. They exhibit a range of glass transition temperatures, high thermal stabilities, and hydrophobicities . The thermal properties of copolymers synthesized from bis(glycidyloxypropyl)pentasiloxanes have been measured using differential scanning calorimetry and thermogravimetric analysis . The surface properties, such as hydrophobicity, can be evaluated by static and dynamic contact angle measurements, and the mechanical properties can be determined by dynamic mechanical thermal analysis .
Scientific Research Applications
Use in Palladium-Catalyzed Cyclization/Hydrosilylation : Pentamethyldisiloxane reacts with functionalized dienes in the presence of a palladium catalyst to form silylated carbocycles, which are then converted to alcohols while retaining stereochemistry (Pei & Widenhoefer, 2000).
As an Electrolyte Additive in Batteries : Aminoalkyldisiloxane derivatives enhance electrochemical performances, particularly at high temperatures, in nickel-rich LiNi0.6Co0.2Mn0.2O2/graphite batteries (Yan et al., 2020).
In Metabolic Engineering : Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway using this compound (Chen et al., 2017).
Kinetic Studies in Sol-Gel Reactions : Investigated the kinetics of hydrolysis and condensation in the system 3-glycidoxypropyltrimethoxysilane/aminopropyltriethoxysilane, used in hybrid polymer synthesis (Riegel et al., 1998).
Synthesis of Organofunctional Disiloxanes : Novel organofunctional disiloxanes were synthesized by reacting 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds (Harabagiu et al., 1995).
Preparation of Waterborne Polyurethane : Bis(methyoxyl hydroxyl)-functionalized polysiloxanes were prepared for use in waterborne polyurethane, showing the versatility of this compound in polymer science (Zhu et al., 2005).
Study of Functional Oligosiloxanes : Investigated the condensation of pentamethyldisiloxane-1-ol with 1-chloro-1-isopropyltetramethyldisiloxane, providing insights into the chemistry of siloxanes (Rubinsztajn et al., 1989).
Copolymerization Studies : Examined the synthesis and copolymerization of bis(glycidyloxypropyl)penta(1'H, 1'H, 2'H, 2'H-perfluoroalkylmethylsiloxane)s with piperazine, expanding the applications in polymer science (Grunlan et al., 2004).
Enhancement of Adhesion in Silicone Encapsulants : Investigated the use of siloxanes containing vinyl and epoxy groups to improve the adhesion and mechanical strength of addition-cure silicone encapsulants (Pan et al., 2013).
Influence on Electrical Properties of Epoxy Composites : Studied how the surface treatment of silica nanoparticles with (3-Glycidoxypropyl)methyldiethoxysilane affects the electrical properties of epoxy composites (Huang et al., 2010).
Quantum-chemical Study in Organosiloxane Synthesis : Explored the formation mechanism of cyclic organosiloxane iodides in the reaction of imidazole with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane (Shagun et al., 2016).
Application in Toxicology Analysis : Evaluated 3-glycidoxypropyl-treated thin layer chromatographic plates for determining midazolam intoxication (Okamoto et al., 1993).
In Polyimide Coatings Exposed to Atomic Oxygen : Examined the impact of (3-Glycidoxypropyl)-terminated silsesquioxane on the nanomechanical properties of polyimide coatings (Zhang et al., 2011).
For Patterning Neuronal Cultures : Reported the use of (3-glycidoxypropyl) trimethoxysilane for covalently linking biomolecules to create long-term neuronal patterns (Nam et al., 2005).
In Acid-Catalyzed Condensation of Model Oligomers : Studied the acid-catalyzed condensation of hydroxyl-terminated dimethylsiloxane oligomers, relevant for understanding siloxane chemistry (Chojnowski et al., 1987).
In Crosslinking Reactions : Investigated the crosslinking of 1,9‐bis[glycidyloxypropyl]penta‐ (1'H,1'H,2'H,2'H‐perfluoroalkylmethylsiloxane)s, demonstrating its role in creating novel epoxies (Grunlan et al., 2004).
Synthesis of Hyperbranched Polyglycerols : Glycidol, a related compound, was used in the controlled synthesis of hyperbranched polyglycerols, highlighting its significance in polymer chemistry (Sunder et al., 1999).
In Hybrid Organic-Inorganic Materials : Described a new synthetic route to hybrid organic-inorganic materials using (3-Glycidoxypropyl)trimethoxysilane (Innocenzi et al., 1999).
In Luminescent Film Production : Used in the preparation of transparent self-standing films doped with europium complexes for spectroscopic studies (Farias et al., 2003).
Surface Modification with Silane Agents : The silane coupling agent, a derivative of this compound, was used for surface modification of inorganic oxide particles (Lin et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWALDPIZVWXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434997 | |
Record name | AGN-PC-0MY3L7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Glycidoxypropyl)pentamethyldisiloxane | |
CAS RN |
18044-44-5 | |
Record name | AGN-PC-0MY3L7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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